2-(4-fluorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Description
2-(4-Fluorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a benzothiazole-derived compound characterized by a 6-methyl-substituted benzothiazole core linked via an acetamide bridge to a 4-fluorophenoxy group. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, known for its role in enhancing hydrophobic interactions and modulating electronic properties in bioactive molecules .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-10-2-7-13-14(8-10)22-16(18-13)19-15(20)9-21-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIFJKZMIYUIBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 4-fluorophenol with 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Analogs and Modifications
Key Observations :
- Substituent Effects: The 4-fluorophenoxy group in the target compound offers a balance of moderate electron withdrawal and compact size compared to bulkier (e.g., 2-isopropylphenoxy ) or electron-donating groups (e.g., 3,4-dimethoxyphenyl ).
- Benzothiazole Modifications : The 6-methyl group on the benzothiazole core is conserved in many analogs, suggesting its role in stabilizing hydrophobic interactions .
Table 2: Reported Bioactivities of Structural Analogs
Key Insights :
- The target compound’s 4-fluorophenoxy group may mimic the hydrophobic domains observed in anticonvulsant thiadiazole analogs .
- Unlike PZ-39, which uses a triazine linker for ABCG2 inhibition, the target compound’s phenoxy group may favor different target interactions .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Notes:
- Bulkier substituents (e.g., tert-butylphenoxy ) increase molecular weight and logP, which may hinder blood-brain barrier penetration.
Biological Activity
2-(4-fluorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure comprising a fluorophenoxy group and a benzothiazole moiety, which are known for their diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H14FNS, with a molecular weight of approximately 353.43 g/mol. The structural components are critical for its biological activity, particularly the acetamide group which is often associated with various pharmacological effects.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit significant biological activities such as:
- Anticancer Activity : Benzothiazole derivatives have been reported to possess anticancer properties. Studies have shown that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including lung carcinoma (A549) and cervix carcinoma (HeLa) cells .
- Antimicrobial Properties : The inclusion of fluorinated phenyl groups often enhances the antimicrobial efficacy of compounds. Similar benzothiazole derivatives have demonstrated antibacterial and antifungal activities, suggesting potential for this compound in treating infections .
The mechanisms underlying the biological activities of this compound can be attributed to several factors:
- Inhibition of Tubulin Polymerization : Some studies suggest that compounds with benzothiazole structures may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes essential for cancer cell survival .
- Targeting Specific Enzymes : The acetamide functional group may act as a ligand for certain enzymes or receptors involved in cellular signaling pathways, further contributing to its biological effects.
Research Findings and Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
